Cas no 53404-49-2 (4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol)

4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol structure
53404-49-2 structure
Product Name:4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol
CAS-nummer:53404-49-2
MF:C10H18O2
MW:170.248723506927
CID:1582605
PubChem ID:62044
Update Time:2025-06-11

4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol Chemische en fysische eigenschappen

Naam en identificatie

    • 4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol
    • Bicyclo[3.1.1]heptane-2,3-diol, 2,6,6-trimethyl-
    • (+/-)- 2,3-Pinanediol
    • Bicyclo(3.1.1)heptane-2,3-diol, 2,6,6-trimethyl-
    • ACMC-209fw3
    • DHS Activator
    • 2,3-Pinanediol
    • ACMC-209eou
    • (-)-pinanediol
    • AC1L1WDM
    • 2,3-trans-pinanediol
    • 2,3-pinandiol
    • Caswell No. 442
    • 1,2-pinanediol
    • 2,3-R-pinanediol
    • 2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol
    • Bicyclo[3.1.1]heptane-2,3-diol, 2,6,6-trimethyl-; (+/-)- 2,3-Pinanediol; Bicyclo(3.1.1)heptane-2,3-diol, 2,6,6-trimethyl-; ACMC-209fw3; DHS Activator; 2,3-Pinanediol; ACMC-209eou; 2,3-pinanediol; (-)-pinanediol; AC1L1WDM; 2,3-trans-pinanediol; 2,3-pinandiol; Caswell No. 442; 1,2-pinanediol; 2,3-R-pinanediol; 2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol;
    • 2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol #
    • 53404-49-2
    • (1S,2S,3S,5S)-2,3-Pinanediol
    • 0YBA7G0JSH
    • PD062254
    • SCHEMBL557353
    • EPA Pesticide Chemical Code 042101
    • Ethylene glycol ether of pinene
    • MFCD09955216
    • Q27237348
    • NSC71454
    • Pinene, ethylene glycol ether
    • 2,3-exo-pinanediol
    • AKOS015966888
    • MOILFCKRQFQVFS-UHFFFAOYSA-N
    • DB-017898
    • EN300-719200
    • (1S,2S,3R,5S)-(+)-Pinanediol
    • Pinolol
    • CS-0353218
    • 2,3-cis-pinanediol
    • NS00123529
    • Bicyclo[3.1.1]heptane-2, 2,6,6-trimethyl-
    • LS-13875
    • NSC-71454
    • 2,6,6-TRIMETHYL-BICYCLO(3.1.1)HEPTAN-2,3-DIOL
    • A4813
    • NSC 71454
    • SY009749
    • DTXSID3041326
    • SY009745
    • UNII-0YBA7G0JSH
    • Inchi: 1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3
    • InChI-sleutel: MOILFCKRQFQVFS-UHFFFAOYSA-N
    • LACHT: OC1(C)C(CC2CC1C2(C)C)O

Berekende eigenschappen

  • Exacte massa: 170.13074
  • Monoisotopische massa: 170.130679813g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 212
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.1
  • Topologisch pooloppervlak: 40.5Ų

Experimentele eigenschappen

  • PSA: 40.46

4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol Prijsmeer >>

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